LogP-Driven Lipophilicity Advantage Over the 5-Methyl and Thiazole Analogs
The target compound exhibits a calculated LogP (cLogP) of 4.0992, which is 0.31 log units lower than its 5-methyl-substituted analog (cLogP = 4.4076) and 0.47 log units lower than the corresponding thiazole isostere (cLogP = 4.5677) . A ΔLogP of ≥0.3 units is sufficient to measurably shift aqueous solubility and non-specific protein binding, parameters routinely used to rank-order lead series in drug discovery .
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 4.0992 |
| Comparator Or Baseline | 5-Methyl analog (CAS 174258-39-0): cLogP = 4.4076; Thiazole analog (CAS 135873-35-7): cLogP = 4.5677 |
| Quantified Difference | ΔcLogP = -0.3084 vs. 5-methyl analog; ΔcLogP = -0.4685 vs. thiazole analog |
| Conditions | Calculated LogP values sourced from vendor technical datasheets using standardized computational methods (XLogP3 or equivalent) |
Why This Matters
Lower lipophilicity correlates with reduced risk of phospholipidosis, lower metabolic clearance, and improved developability profiles, making the target compound the more favorable starting point for oral drug candidate optimization.
